[3-(trifluoromethyl)phenyl]methyl 1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate
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Overview
Description
[3-(trifluoromethyl)phenyl]methyl 1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is a synthetic compound that has garnered interest due to its potential applications in various scientific fields. This compound features a trifluoromethyl group attached to a phenyl ring, coupled with a triazole moiety, adding to its chemical complexity and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Initial Preparation: : The synthesis starts with the formation of the triazole ring, often through a cycloaddition reaction between an azide and an alkyne.
Subsequent Steps: : The synthesis progresses by introducing the [3-(trifluoromethyl)phenyl]methyl group and the 1-(4-ethylphenyl)-5-methyl moiety to the triazole ring via coupling reactions.
Reagents: : Common reagents include copper catalysts, solvents like dichloromethane, and specific base or acid conditions to drive the reactions.
Industrial Production Methods
In an industrial setting, scaling up involves optimizing these reactions for yield and purity, often using continuous flow reactors to ensure consistent production under controlled conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation and Reduction: : This compound can undergo oxidation to form various oxides or be reduced to simpler structures.
Substitution: : Given its functional groups, it can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Reagents like potassium permanganate or chromium trioxide.
Reduction: : Lithium aluminum hydride or hydrogenation conditions.
Substitution: : Nucleophiles such as amines, electrophiles like alkyl halides.
Major Products
Oxidative conditions might yield carboxylic acid derivatives, while reduction might produce corresponding alcohols or amines, depending on the specific conditions.
Scientific Research Applications
Chemistry
In chemistry, it serves as an intermediate in the synthesis of more complex molecules, contributing to the development of new materials or pharmaceuticals.
Biology
Its structure allows for interactions with biological molecules, making it useful in studying enzyme binding sites or cellular processes.
Medicine
Industry
In industry, it could be used in the development of novel polymers or as a starting material for the synthesis of agrochemicals.
Mechanism of Action
The compound's mechanism of action hinges on its ability to interact with specific molecular targets. The triazole ring, for instance, is known to bind with metal ions or enzymes, potentially inhibiting their activity or altering their behavior. Pathways involved may include enzyme inhibition, receptor binding, or interaction with nucleic acids.
Comparison with Similar Compounds
Similar Compounds
[3-(trifluoromethyl)phenyl]methyl 1-phenyl-1H-1,2,3-triazole-4-carboxylate: : Similar structure but lacks the 4-ethyl and 5-methyl groups.
Methyl 1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate: : Similar structure but lacks the trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, making it unique compared to its counterparts. This can influence its biological activity and suitability in various applications.
That's a glimpse into [3-(trifluoromethyl)phenyl]methyl 1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate! Intrigued? Always happy to dive deeper or chat about something new.
Properties
IUPAC Name |
[3-(trifluoromethyl)phenyl]methyl 1-(4-ethylphenyl)-5-methyltriazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F3N3O2/c1-3-14-7-9-17(10-8-14)26-13(2)18(24-25-26)19(27)28-12-15-5-4-6-16(11-15)20(21,22)23/h4-11H,3,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTDDLLMZFNKWCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)OCC3=CC(=CC=C3)C(F)(F)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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